molecular formula C16H12ClN3O2 B12679842 8-Amino-1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol CAS No. 94159-94-1

8-Amino-1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol

Katalognummer: B12679842
CAS-Nummer: 94159-94-1
Molekulargewicht: 313.74 g/mol
InChI-Schlüssel: MODDSRRCELJUHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol is an organic compound known for its vibrant color properties. It is often used in the dye industry due to its ability to form stable, intense colors. The compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-aminophenol using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-naphthol in an alkaline medium to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

8-Amino-1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonic acids under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

8-Amino-1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Wirkmechanismus

The compound exerts its effects primarily through its azo group, which can participate in various chemical interactions. The azo group can undergo reduction to form amines, which can then interact with other molecules. The hydroxyl and amino groups on the aromatic rings also contribute to the compound’s reactivity, allowing it to form stable complexes with metal ions and other substrates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Amino-1-((4-hydroxyphenyl)azo)-2-naphthol
  • 8-Amino-1-((3-chloro-4-hydroxyphenyl)azo)-2-naphthol
  • 8-Amino-1-((5-bromo-2-hydroxyphenyl)azo)-2-naphthol

Uniqueness

8-Amino-1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol is unique due to the presence of the chloro substituent on the phenyl ring, which enhances its color properties and stability. This makes it particularly valuable in applications requiring intense and stable colors, such as in the dye and textile industries.

Eigenschaften

CAS-Nummer

94159-94-1

Molekularformel

C16H12ClN3O2

Molekulargewicht

313.74 g/mol

IUPAC-Name

8-amino-1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H12ClN3O2/c17-10-5-7-13(21)12(8-10)19-20-16-14(22)6-4-9-2-1-3-11(18)15(9)16/h1-8,21-22H,18H2

InChI-Schlüssel

MODDSRRCELJUHE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)N)C(=C(C=C2)O)N=NC3=C(C=CC(=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.